molecular formula C14H13NO B565012 N-Acetyl-4-aminobiphenyl-d5 CAS No. 1217046-73-5

N-Acetyl-4-aminobiphenyl-d5

Cat. No. B565012
M. Wt: 216.295
InChI Key: SVLDILRDQOVJED-VIQYUKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-4-aminobiphenyl-d5 is a labeled metabolite of 4-aminobiphenyl, which is a procarcinogenic agent . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of N-Acetyl-4-aminobiphenyl-d5 is C14H8D5NO, and its molecular weight is 216.29 .


Physical And Chemical Properties Analysis

N-Acetyl-4-aminobiphenyl-d5 has a molecular weight of 216.29 . Its density is 1.1±0.1 g/cm3, and it has a boiling point of 419.3±24.0 °C at 760 mmHg .

Scientific Research Applications

Biomarker Analysis in Cancer Research N-Acetyl-4-aminobiphenyl (N-Acetyl-4-ABP) and its derivatives, such as N-deoxyguanosine-C8-4-aminobiphenyl (dG-C8-4-ABP), play crucial roles in cancer research. 4-ABP, a major carcinogen found in tobacco smoke and overheated meats, forms DNA adducts like dG-C8-4-ABP, which are used as biomarkers to assess cancer risk. Recent advancements in detecting and quantifying these adducts in biological samples have primarily focused on liquid chromatography-mass spectrometry (LC-MS) techniques. These methods have significantly contributed to understanding the metabolism, carcinogenicity, and the biological impact of 4-ABP exposure, providing insights into the molecular mechanisms of carcinogenesis and potential preventive strategies (Chen, Zhang, & Vouros, 2018).

Therapeutic Potential in Psychiatry N-Acetylcysteine (NAC), an acetylated derivative related to the research context of N-acetylated compounds, has emerged as a potential therapeutic agent in psychiatry. NAC's ability to modulate glutamatergic, neurotropic, and inflammatory pathways highlights the broader applicability of N-acetylated compounds in medical research. It has shown promise in treating psychiatric disorders, such as addiction, schizophrenia, and bipolar disorder, by possibly exerting benefits beyond its antioxidant properties, which include restoring neural health and reducing oxidative stress (Dean, Giorlando, & Berk, 2011).

Understanding Acetylation in Bacterial Physiology Research into the acetylation mechanisms, such as those performed by GCN5-related N-acetyltransferases (GNATs), sheds light on the diverse roles of acetylation across cellular processes. These enzymes, which transfer an acetyl moiety from acetyl coenzyme A to various substrates, including small molecules and proteins, are crucial for understanding bacterial gene expression, protein synthesis, detoxification, and virulence. Insights into GNATs' substrate specificity and enzymatic mechanisms can inform the development of new antibiotics and therapeutic strategies targeting bacterial pathogens (Burckhardt & Escalante‐Semerena, 2020).

Safety And Hazards

The safety data sheet for 4-Aminobiphenyl, the parent compound of N-Acetyl-4-aminobiphenyl-d5, indicates that it is harmful if swallowed and may cause cancer . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

N-[4-(2,3,4,5,6-pentadeuteriophenyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)/i2D,3D,4D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLDILRDQOVJED-VIQYUKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC=C(C=C2)NC(=O)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-4-aminobiphenyl-d5

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